Product packaging for Ethyl trans-2-decenoate(Cat. No.:CAS No. 7367-88-6)

Ethyl trans-2-decenoate

Cat. No.: B1663362
CAS No.: 7367-88-6
M. Wt: 198.30 g/mol
InChI Key: GNJARWZWODMTDR-ZHACJKMWSA-N
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Description

Contextualization within Fatty Acid Ethyl Esters Research

Ethyl trans-2-decenoate is classified as a fatty acid ethyl ester (FAEE), a group of neutral, lipophilic molecules formed by the esterification of a fatty acid with ethanol (B145695). ebi.ac.ukhmdb.canp-mrd.org FAEEs are of significant interest in biochemistry and medical research as they are considered non-oxidative metabolites of ethanol. ebi.ac.uk

Research has explored the roles of various FAEEs in biological systems. For instance, some studies have investigated the effects of unsaturated fatty acid ethyl esters on bacterial processes. Specifically, research has shown that this compound, along with other related esters like ethyl trans-2-octenoate and ethyl cis-4-decenoate, can inhibit the formation of persister cells in Escherichia coli. jmb.or.kr This line of inquiry suggests that these compounds may interfere with bacterial dormancy mechanisms by regulating components such as the antitoxin HipB. jmb.or.kr This places this compound within a broader investigation into fatty acid derivatives as potential agents for managing bacterial persistence. jmb.or.kr

Significance in Natural Product Chemistry Research

In the realm of natural product chemistry, this compound is primarily recognized for its contribution to the aroma and flavor of certain fruits. thegoodscentscompany.commedchemexpress.com It is a known volatile compound found in Bartlett pears (Pyrus communis) and is associated with their characteristic ripe fruit aroma. chemicalbook.comresearchgate.netthegoodscentscompany.com Its odor is often described as fruity, waxy, and reminiscent of pear peel. chemicalbook.comthegoodscentscompany.com

The compound is a component of the complex mixture of volatile organic compounds that constitute fruit essences. For example, an examination of a commercial 'pear essence' derived from Bartlett pear fermentation identified ethyl (E)-2-decenoate as a major component, constituting 20.5% of the volatiles, alongside other esters like ethyl (E,Z)-2,4-decadienoate (31.8%). researchgate.net Its presence has also been reported, though not as a primary component, in other fruits and their distilled products. academicjournals.orgopenagrar.de

Furthermore, the study of such natural volatiles extends to chemical ecology. This compound has been investigated in the context of insect attractants. Research on the codling moth (Cydia pomonella), a significant pest for pome fruits, has identified certain pear-derived esters as kairomonal attractants. researchgate.netusda.gov While the closely related ethyl (2E,4Z)-2,4-decadienoate (the "pear ester") is a potent attractant, studies have also tested analogues like ethyl (E)-2-decenoate, which elicited a minimal but detectable attraction from the moths. usda.govgoogle.com

Historical Perspectives on its Identification and Early Research

The identification of this compound is closely linked to the advancements in analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), which enabled the separation and identification of volatile components in food and natural products. Early research focused on characterizing the aroma profiles of fruits like pears.

Current Research Trajectories and Future Directions

Current research involving this compound continues along several established lines while also branching into new areas. In food science and technology, it remains a relevant compound in the analysis of fermented beverages like wine and Chinese Baijiu, where it can be formed during fermentation and aging, influencing the final aromatic profile. nih.govresearchgate.net

In the field of biochemistry and microbiology, the inhibitory effects of this compound on bacterial persister cells point towards potential future research. jmb.or.kr Further studies could elucidate the precise molecular mechanisms of this inhibition and explore its applicability in controlling bacterial infections. jmb.or.kr

Additionally, its role as a biochemical reagent in organic synthesis is an ongoing area of interest. chemicalbook.comscbt.com As an α,β-unsaturated ester, it can serve as a building block for synthesizing more complex organic molecules, including potential new fragrances and other specialty chemicals. medchemexpress.com Future research may focus on developing novel synthetic pathways utilizing this compound as a starting material.

Table 2: Mentioned Chemical Compounds

Compound Name
(E,E)-α-farnesene
Butyl acetate
cis-2-decenoic acid
Ethanol
Ethyl (2E,4E)-decadienoate
Ethyl (E,Z)-2,4-decadienoate
Ethyl (Z)-4-decenoate
Ethyl acetate
Ethyl butanoate
Ethyl cis-4-decenoate
Ethyl hexanoate
Ethyl lactate
Ethyl oleate
This compound
Ethyl trans-2-octenoate
Furfural
Hexanal
Hexyl acetate
HipB
Isoamyl decanoate
Isobutyl lactate
Isopentyl octanoate
Lactic acid
Lauric acid
Methyl (E,Z)-2,4-decadienoate
Methyl salicylate
N-tridecanoic acid
Octyl acetate
Pentyl acetate
trans-2-decenoic acid
Undecanoic acid
2-octanone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1663362 Ethyl trans-2-decenoate CAS No. 7367-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-dec-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h10-11H,3-9H2,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GNJARWZWODMTDR-ZHACJKMWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C(=O)OCC
Source PubChem
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Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID50884377
Record name 2-Decenoic acid, ethyl ester, (2E)-
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Molecular Weight

198.30 g/mol
Source PubChem
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Physical Description

Liquid; Fatty-waxy aroma specific to over-ripe pear
Record name Ethyl trans-2-decenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1792/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

133.00 to 135.00 °C. @ 20.00 mm Hg
Record name Ethyl 2-decenoate
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Solubility

Insoluble in water; soluble in fats, Soluble (in ethanol)
Record name Ethyl trans-2-decenoate
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Density

0.880-0.890 (20°)
Record name Ethyl trans-2-decenoate
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CAS No.

7367-88-6, 37486-72-9
Record name Ethyl trans-2-decenoate
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Record name Ethyl 2-decenoate, (2E)-
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Record name Ethyl (E)-2-decenoate
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Record name Ethyl 2-decenoate
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Record name ETHYL 2-DECENOATE, (2E)-
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Record name Ethyl 2-decenoate
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Occurrence and Natural Distribution of Ethyl Trans 2 Decenoate

Biological Sources and Isolation Methodologies

The identification and quantification of ethyl trans-2-decenoate from natural matrices typically involve headspace analysis techniques, such as solid-phase microextraction (SPME), coupled with gas chromatography-mass spectrometry (GC-MS). academicjournals.orgnih.gov These methods allow for the separation and identification of volatile compounds from complex mixtures.

This compound is a significant contributor to the aroma profile of several fruits. Its presence is well-documented in a range of fruit species, where it contributes to their characteristic scent.

This compound is a key volatile component in a variety of fruits. It has been identified in apples, Bartlett pears, Concord grapes, and quince. thegoodscentscompany.comwikipedia.org Research has shown its presence in the volatile emissions of different pear cultivars, contributing to their diverse aroma profiles. academicjournals.org For instance, a study on Asian pear cultivars identified this compound in some varieties. academicjournals.org It has also been detected in durian fruit during certain stages of drying. nih.gov Furthermore, it is listed as a volatile compound found in table grapes and white wine. thegoodscentscompany.comoup.comnewswise.com The concentration and presence of this compound can vary significantly among different cultivars of the same fruit, influencing their unique aromatic characteristics. academicjournals.org

Table 1: Presence of this compound in Various Fruits

Fruit Reference
Apple thegoodscentscompany.com
Pear (including Bartlett and other Asian cultivars) academicjournals.orgthegoodscentscompany.com
Grape (including Concord) thegoodscentscompany.comwikipedia.orgoup.com
Quince wikipedia.orgni.ac.rstandfonline.comtandfonline.com
Durian nih.gov
Papaya thegoodscentscompany.com
Passion Fruit thegoodscentscompany.com
Strawberry (Wild) thegoodscentscompany.com

Beyond its contribution to fruit aroma, this compound plays a role in plant-insect interactions. It acts as a kairomone, a chemical substance emitted by one species that benefits another. Specifically, it is a known attractant for the codling moth (Cydia pomonella), a significant pest of apple and pear orchards. researchgate.net This suggests a function in plant signaling, where the volatile compound, indicative of fruit ripeness, unintentionally guides herbivores to their host plants.

The synthesis of this compound is not limited to the plant kingdom; it is also associated with microbial metabolic activities, particularly during fermentation.

While specific details on the natural production of this compound by fungi are not extensively documented, the broader context of fungal metabolism points to its potential synthesis. Fungi are known to produce a wide array of fatty acids and their derivatives. rsc.org The biosynthesis of esters in fungi, such as certain yeasts, involves the esterification of an alcohol with an acyl-CoA, a process catalyzed by alcohol acetyltransferases. nih.gov For example, during the fermentation of Jerusalem artichoke juice, the concentration of ethyl decanoate, a related ester, was observed to increase significantly, indicating the metabolic capability of the fermenting fungi, such as Pichia and Penicillium, to produce such compounds. mdpi.com The formation of this compound would likely involve the precursor, trans-2-decenoic acid, which can be formed through fatty acid metabolism. rsc.orgwikipedia.org

The bacterium Pseudomonas aeruginosa is known to produce cis-2-decenoic acid, an isomer of the precursor to this compound, which it uses as a signaling molecule to inhibit biofilm formation. wikipedia.org While the direct natural production of this compound by bacteria in significant quantities is not well-documented, engineered bacteria have demonstrated this capability. Recombinant Escherichia coli has been developed to produce trans-2 unsaturated fatty acids and their derivatives, including this compound. google.com These engineered microbes are equipped with specific enzymes, such as a 3-hydroxy acyl-ACP thioesterase, an acyl-CoA synthetase, and a dehydratase, to create the necessary precursors for ester synthesis. google.com Furthermore, some studies have investigated the effects of this compound on bacterial processes, noting its ability to repress persister cell formation in E. coli. jmb.or.krjmb.or.kr

Insect Chemical Ecology: Exocrine Gland Secretions

In the field of insect chemical ecology, esters are common components of exocrine gland secretions and play vital roles in chemical communication. caltech.edu These secretions can be used for defense, as surfactants to spread other chemical agents, or as signaling molecules like pheromones and kairomones. caltech.edudiva-portal.org While many esters have been identified in this context, the specific role of this compound is often as a minor component within a more complex volatile blend.

This compound has been investigated for its role as a kairomone, a chemical substance emitted by one species that benefits a receiving species. diva-portal.org Kairomones are particularly important in host-plant location by phytophagous insects. This compound is a known volatile constituent of fruits such as pears and hawthorn. chemicalbook.commdpi.com

Research into attractants for the codling moth (Cydia pomonella), a significant pest of pome fruits, has explored the activity of various pear-derived volatiles. researchgate.netusda.gov While the related compound, ethyl (2E, 4Z)-2,4-decadienoate (commonly known as the "pear ester"), is a highly potent kairomonal attractant for both male and female codling moths, the activity of this compound is significantly less pronounced. researchgate.netusda.gov In field trials comparing various analogues, ethyl (E)-2-decenoate elicited only minimal attraction, capturing far fewer moths than the primary pear ester. usda.gov Despite its low individual activity, it is listed in patents as a potential component of bisexual attractant lures for codling moths and other Lepidoptera, suggesting a possible role as part of a synergistic blend. google.com

There is currently limited evidence in the reviewed literature to suggest that this compound functions as a primary pheromone, which mediates communication within the same species. diva-portal.orgnih.gov

The primary role of this compound in chemical communication appears to be inter-species (between different species), specifically as a plant-to-insect signal. Its presence in pear and hawthorn volatiles communicates the location of a potential food source and oviposition site to insects like the codling moth. chemicalbook.commdpi.com However, the information conveyed by this specific compound appears to be a weak signal compared to other structurally related esters. usda.gov

In some insects, such as the rove beetle Dalotia coriaria, exocrine glands secrete a mixture of benzoquinones (for defense) and esters that act as solvents or wetting agents to facilitate the spread of the defensive compounds. caltech.edu While the specific ester in that case is ethyl decanoate, it illustrates a potential function for fatty acid esters like this compound in the defensive secretions of other insects, though this has not been specifically documented for this compound.

Quantitative Analysis of Natural Abundance

Determining the precise amount of this compound in natural sources requires sophisticated analytical techniques designed to handle volatile organic compounds, often present in trace amounts within complex matrices.

Methodologies for Extraction and Enrichment

To analyze volatile compounds like this compound from natural sources such as fruit or insect secretions, the molecules must first be extracted and concentrated. Several methodologies are commonly employed:

Headspace Solid-Phase Microextraction (HS-SPME) : This is a solvent-free method ideal for volatile and semi-volatile compounds. A fused-silica fiber coated with a sorbent material (e.g., DVB/CAR/PDMS) is exposed to the headspace (the air above the sample) in a sealed vial. mdpi.comnih.gov The volatile compounds, including esters, adsorb to the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. diva-portal.org This technique is effective for extracting aroma compounds from fruits and beverages. mdpi.comnih.gov

Solvent Extraction : This traditional method involves immersing the source material (e.g., whole insects or plant tissue) in an organic solvent to dissolve the chemical constituents. diva-portal.org The resulting extract is then concentrated before analysis. This method is effective but can be less selective for volatile compounds and requires larger amounts of solvent.

Dynamic Headspace Collection (Purge-and-Trap) : In this method, a purified gas (like nitrogen or air) is passed through or over the sample, carrying the volatile compounds onto an adsorbent trap. The compounds are later desorbed, either thermally or with a solvent, for analysis. This technique is useful for collecting volatiles emitted over a specific period. diva-portal.org

Table 1: Comparison of Extraction and Enrichment Methodologies

Methodology Principle Advantages Common Applications
HS-SPME Adsorption of headspace volatiles onto a coated fiber. Solvent-free, simple, sensitive, reduces extraction time. Analysis of aroma compounds in fruits, beverages, and insect emissions. mdpi.comnih.gov
Solvent Extraction Dissolving compounds from a matrix into a liquid solvent. Can extract large quantities of material. General extraction of chemicals from whole insects or plant parts. diva-portal.org
Dynamic Headspace Volatiles are purged from the sample by a gas flow and collected on a trap. Can sample for long periods to concentrate trace compounds. Collection of emitted volatiles from living organisms or plants. diva-portal.org

Spectroscopic and Chromatographic Quantification

Once extracted, the quantification and identification of this compound are primarily achieved through chromatographic and spectroscopic techniques.

Gas Chromatography (GC) : GC is the foremost technique for separating volatile compounds. The sample is vaporized and travels through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. researchgate.net The time it takes for a compound to exit the column is its retention time, which helps in its identification when compared to a known standard. researchgate.net A Flame Ionization Detector (FID) is often used for quantification. jksus.org

Mass Spectrometry (MS) : Frequently coupled with GC (GC-MS), mass spectrometry bombards the separated compounds with electrons, causing them to fragment in a predictable pattern. nih.gov This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for definitive identification. researchgate.net

High-Performance Liquid Chromatography (HPLC) : While less common for volatile esters than GC, HPLC can be used for separation, particularly for isomers. For instance, HPLC on a column containing silver ions (Ag-HPLC) has been used to successfully separate the geometric isomers of ethyl 2,4-decadienoate. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful spectroscopic tool used for unambiguous structure elucidation. researchgate.net While typically used for pure compounds rather than quantification in a mixture, it can confirm the identity and stereochemistry (e.g., the trans configuration of the double bond) of a synthesized or isolated standard. researchgate.netmedchemexpress.com

Table 2: Analytical Techniques for Quantification and Identification

Technique Purpose Information Provided
Gas Chromatography (GC) Separation Retention time for preliminary identification and quantification. researchgate.net
Mass Spectrometry (MS) Identification Fragmentation pattern (mass spectrum) for definitive identification. nih.gov
High-Performance Liquid Chromatography (HPLC) Separation Useful for separating isomers that may be difficult to resolve by GC. researchgate.net
Nuclear Magnetic Resonance (NMR) Structural Elucidation Detailed structural information to confirm identity and stereochemistry. medchemexpress.com

Biosynthesis and Metabolic Pathways of Ethyl Trans 2 Decenoate

Enzymatic Pathways and Key Enzymes Involved

The formation of Ethyl trans-2-decenoate is presumed to follow a two-step enzymatic process involving the synthesis of its precursors followed by their esterification.

Precursor Substrate Identification and Derivation

The biosynthesis of this compound requires two primary precursors: ethanol (B145695) and trans-2-decenoyl-CoA.

Ethanol: This alcohol is a common product of fermentation in yeast and can also be present in plant tissues, particularly in ripening fruits, arising from various metabolic activities.

trans-2-Decenoyl-CoA: This acyl-CoA is an intermediate in the β-oxidation of fatty acids. In engineered Escherichia coli, a three-enzyme cascade has been utilized to produce trans-2-decenoic acid from decanoic acid. This involves the enzymes acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and acyl-CoA thioesterase (YdiI). It is plausible that a similar pathway exists in other organisms, or that trans-2-decenoyl-CoA is directly available from the fatty acid metabolic pool. In plants, straight-chain acyl-CoAs are typically derived from the degradation of fatty acids.

Esterification Mechanisms and Enzyme Kinetics

The final step in the biosynthesis of this compound is the esterification of ethanol with trans-2-decenoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . AATs belong to the large BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline 4-O-acetyltransferase) superfamily of enzymes.

The general mechanism of AATs involves the transfer of the acyl group from an acyl-CoA molecule to an alcohol, forming an ester and releasing coenzyme A. While specific kinetic data for an AAT utilizing trans-2-decenoyl-CoA and ethanol as substrates are not available, AATs are known to have broad substrate specificity, accepting a range of alcohols and acyl-CoAs. The efficiency of the reaction would depend on the specific AAT's affinity for these substrates (Km) and its catalytic rate (kcat).

Table 1: Putative Enzymatic Reactions in this compound Biosynthesis

StepReactionEnzyme ClassSubstratesProducts
1Fatty Acid ActivationAcyl-CoA SynthetaseDecanoic acid, ATP, CoADecanoyl-CoA, AMP, PPi
2DehydrogenationAcyl-CoA DehydrogenaseDecanoyl-CoAtrans-2-Decenoyl-CoA
3EsterificationAlcohol Acyltransferasetrans-2-Decenoyl-CoA, EthanolThis compound, CoA

Stereospecificity of Biosynthetic Enzymes

The "trans" configuration of the double bond in this compound is crucial for its characteristic aroma. The stereospecificity of the final product is determined by the enzyme involved in the formation of the double bond. In the β-oxidation pathway, acyl-CoA dehydrogenases are known to produce the trans-2-enoyl-CoA isomer. Therefore, it is highly probable that the biosynthetic pathway for this compound inherently produces the trans isomer due to the stereospecific nature of the acyl-CoA dehydrogenase involved in generating the trans-2-decenoyl-CoA precursor.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of esters like this compound is a tightly regulated process, influenced by developmental cues and environmental factors.

Gene Expression Profiling of Biosynthetic Enzymes

While no specific gene expression profiles for the biosynthesis of this compound have been reported, studies on the production of other esters in fruits and yeast provide a general model. The expression of AAT genes is often upregulated during fruit ripening, coinciding with the production of volatile esters that contribute to the fruit's aroma. For instance, in kiwifruit, a major quantitative trait locus (QTL) for the production of multiple esters has been identified, containing several AAT genes that are expressed in a ripening-specific manner. Similarly, in yeast, the expression of AAT genes like ATF1 and ATF2 is linked to the production of acetate esters during fermentation. It is expected that the expression of the specific AAT responsible for this compound synthesis would follow a similar pattern, being induced at specific developmental stages or under particular environmental conditions that favor its production.

Transcriptional and Translational Control Mechanisms

The expression of genes involved in ester biosynthesis is controlled at both the transcriptional and translational levels.

Transcriptional Control: The transcription of AAT genes in plants is often regulated by transcription factors that are themselves controlled by developmental hormones like ethylene (B1197577). In yeast, the expression of AAT genes is influenced by fermentation conditions such as the availability of nitrogen and oxygen. These factors can activate or repress the transcription of the necessary biosynthetic genes.

Translational Control: Post-transcriptional and translational control mechanisms can also play a role in regulating the amount of active enzyme produced. This can include mRNA stability, translation efficiency, and post-translational modifications of the enzymes, which can affect their activity and stability.

Metabolic Flux Analysis in Producing Organisms

Metabolic Flux Analysis (MFA) is a powerful systems biology tool used to quantify the rates (fluxes) of intracellular reactions within a metabolic network. nih.gov It provides a detailed snapshot of cellular physiology, revealing how genetic or environmental changes affect metabolic pathways. nih.gov While specific MFA studies focusing solely on this compound are not extensively documented, the principles of MFA are widely applied to understand and engineer the production of related FAEEs in microbial cell factories like S. cerevisiae and E. coli. chalmers.sefrontiersin.org

The core of MFA involves creating a stoichiometric model of the cell's metabolic network. This model is constrained by measuring the rates of substrate uptake and product secretion (e.g., glucose consumption and ethanol/ester production). By applying mass balance principles, the internal fluxes can be calculated. mdpi.com However, for complex networks with parallel or cyclical pathways, stoichiometric balancing alone is insufficient. mdpi.com This is where isotopic labeling becomes essential.

Isotopic Labeling Studies and Tracing

Isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C), is the cornerstone of modern MFA, often referred to as ¹³C-MFA. nih.gov This technique involves feeding the organism a substrate enriched with a stable isotope, such as [¹³C]-glucose. As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites. nih.gov

The journey of the labeled atoms is then traced using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods measure the mass isotopomer distribution (MID) for key metabolites—that is, the relative abundance of molecules with different numbers of ¹³C atoms. nih.gov For instance, analyzing the MIDs of acetyl-CoA, malonyl-CoA, and the decenoic acid precursor would reveal the specific carbon flow that contributes to the final this compound molecule. The labeling pattern provides crucial constraints that allow for the precise calculation of fluxes through complex and interconnected pathways, such as glycolysis, the pentose phosphate pathway, and the TCA cycle, all of which support fatty acid biosynthesis. mdpi.commdpi.com

Systems Biology Approaches to Pathway Elucidation

Systems biology integrates experimental data with computational modeling to understand complex biological systems. In the context of this compound production, this approach is vital for identifying metabolic bottlenecks and devising effective engineering strategies. Transcriptional analysis of engineered S. cerevisiae strains designed for high FAEE production has revealed cellular stress responses and an increased demand for cofactors like NADPH, which is essential for the reduction steps in fatty acid synthesis. chalmers.se This insight identifies the NADPH regeneration pathways as a key target for future engineering to improve yields. chalmers.se

Overexpression of Key Enzymes : Increasing the expression of a wax ester synthase (ws2), alcohol dehydrogenase (ADH2), acetaldehyde dehydrogenase (ALD6), and acetyl-CoA synthetase (acs) to boost precursor supply. oup.comnih.gov

Blocking Competing Pathways : Deleting genes involved in the formation of storage lipids (e.g., are1Δ, are2Δ, dga1Δ, lro1Δ) and β-oxidation (pox1Δ) to channel more acyl-CoA precursors towards ester production. oup.comnih.gov

These combined modifications, stably integrated into the yeast chromosome, have resulted in significant improvements in total FAEE yield, demonstrating the power of systems biology in rationally designing microbial cell factories. nih.govchalmers.se

Comparative Biosynthesis Across Biological Systems

The biosynthesis of this compound and its precursor, trans-2-decenoic acid, is not confined to a single organism. It can be achieved through engineered pathways in microbes and occurs naturally in insects, showcasing a diversity of biochemical strategies.

Evolutionary Conservation and Divergence of Pathways

The evolution of metabolic pathways in fungi, a kingdom known for its vast chemical diversity, has been driven largely by gene duplication (GD) and, to a lesser extent, horizontal gene transfer (HGT). researchgate.netnih.gov Pathways related to lipid and amino acid metabolism are particularly common in certain fungal lineages, such as Pezizomycotina. researchgate.netnih.gov The enzymes responsible for ethyl ester synthesis in yeast, Eeb1 and Eht1, are acyl-CoA:ethanol O-acyltransferases that belong to a larger family of enzymes involved in lipid metabolism. nih.gov The fundamental chemistry—the condensation of an activated fatty acid (acyl-CoA) with an alcohol—is a conserved strategy.

However, significant divergence is seen when comparing this fungal pathway to engineered pathways in prokaryotes. In engineered E. coli, the production of the precursor trans-2-decenoic acid is achieved by co-opting parts of the native β-oxidation cycle in reverse. mdpi.com This pathway relies on three key enzymes:

FadD : An acyl-CoA synthetase that activates the initial decanoic acid substrate. mdpi.com

FadE : An acyl-CoA dehydrogenase that introduces the trans-2 double bond. mdpi.com

YdiI : An acyl-CoA thioesterase that cleaves the CoA group to release the final trans-2-decenoic acid product. mdpi.com

This represents a divergent strategy that repurposes existing cellular machinery for a novel synthetic purpose, contrasting with the dedicated esterification enzymes found in yeast.

Species-Specific Biosynthetic Adaptations

Different organisms have adapted the biosynthesis of decenoic acid derivatives for specific ecological and physiological roles.

Saccharomyces cerevisiae : In this yeast, the production of a variety of ethyl esters, likely including trace amounts of this compound, contributes to the complex fruity and floral aromas of fermented beverages. nih.gov The synthesis is an integral part of its secondary metabolism during anaerobic fermentation, potentially playing a role in attracting insects for dispersal. nih.gov The pathway is intracellular and relies on the availability of acyl-CoAs generated from fatty acid metabolism and ethanol from fermentation. nih.gov

Engineered Escherichia coli : This bacterium has been modified to serve as a biocatalyst for converting decanoic acid into trans-2-decenoic acid. mdpi.com This adaptation is purely for industrial biotechnology, designed to produce a specific chemical precursor. Optimization of this system involves not only expressing the necessary enzymes but also fine-tuning fermentation conditions (temperature, inducer concentration) and supplementing cofactors like Mn²⁺ to maximize yield. mdpi.com

Apis mellifera (Honeybee) : Trans-2-decenoic acid is found naturally in the royal jelly produced by honeybees. caymanchem.com Here, it is not an end product but a precursor for the biosynthesis of 10-hydroxy-2-decenoic acid (10-HDA), a key bioactive compound in royal jelly. mdpi.com The synthesis occurs in the mandibular glands of worker bees and is linked to glycerolipid metabolism, where fatty acids like oleic acid are stored in triacylglycerols (TAGs) and can be released to serve as substrates for 10-HDA production. mdpi.com This represents a highly specialized metabolic adaptation linked to the social structure and nutrition of the honeybee colony.

Table 2: Comparison of Biosynthetic Pathways in Different Organisms

Organism Pathway Context Key Enzymes/Genes Precursors Product Role
S. cerevisiae Secondary Metabolism (Fermentation) Eeb1, Eht1 (Acyltransferases) Decenoyl-CoA, Ethanol Aroma Compound
Engineered E. coli Industrial Biocatalysis FadD, FadE, YdiI (β-oxidation related) Decanoic Acid Chemical Precursor

| Apis mellifera | Specialized Metabolism (Royal Jelly) | Enzymes of fatty acid metabolism and hydroxylation | Fatty acids from TAGs (e.g., Oleic Acid) | Pheromone Precursor (10-HDA) |

Synthetic Methodologies and Chemical Modifications

Chemical Synthesis Approaches to Ethyl trans-2-decenoate

The synthesis of this compound primarily involves the formation of the α,β-unsaturated ester moiety. Several established olefination reactions are suitable for this purpose, each with its own advantages regarding stereoselectivity and substrate scope.

The trans configuration of the double bond in this compound is crucial for its characteristic properties. Therefore, stereoselective synthetic methods are of paramount importance.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters, typically favoring the formation of the (E)- or trans-isomer. wikipedia.orgnrochemistry.comconicet.gov.arorganic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of ethyl (diethoxyphosphoryl)acetate with octanal (B89490). The use of stabilized phosphonate (B1237965) carbanions generally leads to excellent E-selectivity. organic-chemistry.org

Reactant 1Reactant 2BaseSolventProductStereoselectivity
Ethyl (diethoxyphosphoryl)acetateOctanalNaH, NaOMe, or BuLiTHF or DMEThis compoundPredominantly E-isomer

Wittig Reaction: The Wittig reaction provides another route to alkenes from aldehydes and ketones using a phosphonium (B103445) ylide. masterorganicchemistry.comlumenlearning.comorganic-chemistry.orgwikipedia.org While the stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, stabilized ylides, such as (ethoxycarbonylmethylene)triphenylphosphorane, generally favor the formation of the (E)-alkene. organic-chemistry.org The reaction of this ylide with octanal would yield this compound. A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. lumenlearning.com

Reactant 1Reactant 2ProductByproduct
(Ethoxycarbonylmethylene)triphenylphosphoraneOctanalThis compoundTriphenylphosphine (B44618) oxide

Julia-Kocienski Olefination: The Julia-Kocienski olefination is a modified version of the Julia olefination that offers excellent (E)-selectivity in the synthesis of disubstituted alkenes. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgchem-station.com This one-pot reaction involves the reaction of a heteroaromatic sulfone with an aldehyde. alfa-chemistry.com For the synthesis of this compound, this would involve a multi-step process starting from a sulfone precursor and octanal, generally yielding the trans-isomer with high selectivity. alfa-chemistry.comwikipedia.org

Efforts to develop more environmentally benign synthetic methods have been applied to olefination reactions. These approaches aim to reduce waste, use safer solvents, and improve energy efficiency.

Solvent-Free Wittig Reaction: The Wittig reaction can be performed under solvent-free conditions, for example, by grinding the reactants together. This approach eliminates the need for potentially hazardous organic solvents, thereby reducing waste and environmental impact.

Aqueous Wittig Reaction: Another green modification involves performing the Wittig reaction in an aqueous medium, which is a significant improvement over traditional organic solvents.

Catalytic Wittig Reaction: Research has focused on developing a catalytic version of the Wittig reaction to reduce the stoichiometric amount of phosphine (B1218219) reagent, which generates triphenylphosphine oxide as a byproduct.

For the industrial production of this compound, optimization of the synthetic process and its scalability are critical considerations.

Biocatalytic Synthesis of Precursors: A study on the biocatalytic synthesis of trans-2-decenoic acid from decanoic acid using engineered Escherichia coli highlights a green and optimizable route to a key precursor. researchgate.netmdpi.comresearchgate.net The fermentation process was optimized by adjusting parameters such as seed culture time, temperature, inoculum amount, and inducer concentration, leading to a significant increase in the production of trans-2-decenoic acid. researchgate.netmdpi.comresearchgate.net This precursor can then be esterified to yield this compound.

ParameterOptimized Value
Seed Culture Time20 h
Culture Temperature37 °C
Inoculation Amount1%
Induction Temperature30 °C
Inducer Concentration5.60 g/L

Flow Chemistry: Implementing the synthesis of this compound in a continuous flow reactor can offer several advantages over batch processing, including improved heat and mass transfer, better reaction control, enhanced safety, and easier scalability.

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, particularly for applications in pharmaceuticals or agrochemicals, analogs with systematic structural modifications can be synthesized. chemimpex.com These studies help in understanding the influence of different structural features on the biological activity of the molecule.

The long alkyl chain of this compound can be modified to explore the effects of chain length, branching, and the introduction of other functional groups on its activity.

Varying Chain Length: A series of analogs with shorter or longer alkyl chains can be synthesized by using different aldehydes (e.g., hexanal, decanal) in the olefination reactions described in section 4.1.1.

Introducing Branching: The use of branched-chain aldehydes (e.g., 6-methylheptanal) would lead to analogs with branched alkyl chains, which can influence the molecule's lipophilicity and interaction with biological targets.

Unsaturation: The degree and position of unsaturation in the alkyl chain can be altered. For instance, using unsaturated aldehydes as starting materials would result in analogs with additional double or triple bonds. The presence of unsaturation is known to affect the biological activity of fatty acid derivatives. mdpi.com

The ethyl ester group can be modified to investigate the role of the ester functionality and the size of the alcohol moiety on the compound's properties.

Biological Activities and Mechanistic Investigations of Ethyl Trans 2 Decenoate

Antimicrobial Properties and Mechanisms of Action

Research into Ethyl trans-2-decenoate has revealed specific antimicrobial activities, particularly its ability to counteract bacterial persistence and biofilm formation.

A significant challenge in treating chronic bacterial infections is the presence of persister cells, a small, dormant subpopulation of bacteria that can survive antibiotic treatment without genetic resistance. Studies have shown that this compound can substantially reduce the formation of these persister cells. When combined with antibiotics like ciprofloxacin (B1669076) or ampicillin, it has been observed to decrease the persister levels of Escherichia coli by up to 110-fold.

The mechanism behind the anti-persister activity of this compound has been linked to its influence on toxin-antitoxin (TA) systems within bacteria. Specifically, RNA sequencing and gene deletion studies have indicated that this fatty acid ethyl ester inhibits bacterial persistence by regulating the antitoxin HipB. researchgate.netnih.gov The HipAB TA system is known to be involved in persister formation, and by modulating the antitoxin component, this compound can disrupt the dormant state of persister cells.

Currently, there is limited specific information from research studies on the direct impact of this compound on bacterial protein synthesis. While some fatty acids and their derivatives can interfere with this fundamental process, the precise action of this compound in this regard remains an area for further investigation.

While direct and extensive research on this compound's role in biofilm inhibition is limited, its structural similarity to cis-2-decenoic acid provides some insights. Cis-2-decenoic acid is a known signaling molecule that can inhibit the formation of biofilms and enhance their dispersion. nih.govjmb.or.kr It is reported that ethyl esters of unsaturated fatty acids, including this compound, can repress Escherichia coli persister formation, a phenomenon closely linked to biofilm resilience. nih.govjmb.or.kr This suggests a potential role for this compound in combating biofilms, although more focused studies are needed to fully elucidate this activity.

The anti-persister activity of this compound has been observed against several pathogenic bacteria. This indicates a spectrum of activity that includes both Gram-negative species. The table below summarizes the microorganisms reported to be affected by this compound in terms of reduced persister cell formation.

Pathogenic MicroorganismGram StainObserved Effect
Escherichia coli EDL933NegativeReduction in persister cell formation
Pseudomonas aeruginosa PAO1NegativeReduction in persister cell formation
Serratia marcescens ICU2-4NegativeReduction in persister cell formation

Synergistic Effects with Conventional Antibiotics

The potential of this compound to enhance the efficacy of conventional antibiotics is an area of scientific interest. The compound has been explored in pharmaceutical formulations for its capacity to improve the delivery of active pharmaceutical ingredients, which could in turn boost their therapeutic effects chemimpex.com. While research into closely related fatty acid molecules has shown a reversal of antibiotic tolerance in bacterial persister cells, specific studies detailing a synergistic or potentiating effect of this compound when combined directly with antibiotics are not extensively documented in current literature. Its application in agriculture is also being studied for the development of natural pesticides, suggesting a potential for antimicrobial-related activity chemimpex.com.

Role in Inter-species Chemical Communication

As a volatile organic compound, this compound participates in chemical signaling between different species. Such molecules, known as semiochemicals, are fundamental in mediating interactions within ecosystems, influencing behaviors such as foraging, mating, and predator avoidance peerj.complantprotection.pl.

This compound is a naturally occurring ester found in fruits like pears and in pear brandy, contributing to their characteristic fruity and waxy aroma chemicalbook.comthegoodscentscompany.com. This olfactory profile makes it a candidate for acting as a kairomone, a chemical signal that benefits the receiver of a different species, often by indicating a food source. Volatile esters are well-established as important cues for many insects, guiding them to host plants for feeding and egg-laying peerj.comnih.gov.

The olfactory systems of insects, which utilize a range of odorant receptors (ORs) and ionotropic receptors (IRs) located in sensilla on their antennae and palps, are highly sensitive to such compounds ijbs.complos.org. While direct studies mapping the binding of this compound to specific insect olfactory receptors are limited, the activity of structurally similar compounds provides significant insight. For instance, ethyl (E,Z)-2,4-decadienoate, another ester found in pears, is a known potent attractant for the male oriental fruit moth (Cydia molesta) iobc-wprs.org. This suggests that insects equipped with receptors tuned to the C10 ester family are likely to detect this compound.

Below is a table of related ethyl esters that function as semiochemicals, illustrating their role in insect chemoattraction.

Compound NameRole/ActivityAffected Insect Species
Ethyl (E,Z)-2,4-decadienoateKairomonal AttractantOriental Fruit Moth (Cydia molesta) iobc-wprs.org
Ethyl AcetateAttractant / Pheromone Release CueRhinoceros Weevil (Rhynchophorus ferrugineus) peerj.com
Ethyl LaurateAphrodisiacOriental Fruit Fly (Bactrocera dorsalis) nih.gov
Ethyl MyristateAphrodisiacOriental Fruit Fly (Bactrocera dorsalis) nih.gov
Ethyl PalmitateAphrodisiacOriental Fruit Fly (Bactrocera dorsalis) nih.gov
Ethyl ButyrateAttractant (dose-dependent)Fruit Fly (Drosophila melanogaster) nih.gov
Isoamyl AcetateAttractantFruit Flies (Drosophila spp.) nih.gov

This table is generated based on available research data and is for illustrative purposes.

Plants emit a complex blend of volatile organic compounds (VOCs) to interact with their environment. These emissions can change dramatically in response to herbivore feeding, leading to the release of herbivore-induced plant volatiles (HIPVs) nih.govnih.gov. HIPVs serve as a critical component of plant defense, capable of attracting predators and parasitoids of the feeding herbivore, an indirect defense mechanism nih.gov.

As a natural constituent of pear fruit volatiles, this compound is part of the chemical profile that mediates interactions between the plant and various insects chemicalbook.com. The synthesis and release of such compounds are often regulated by complex signaling networks within the plant, involving key hormones like ethylene (B1197577) and jasmonic acid researchgate.netresearchgate.net. While the specific induction of this compound in response to herbivory has not been detailed, its presence in fruit is integral to the plant's communication, signaling ripeness and attracting seed dispersers, while also potentially attracting herbivores and their natural enemies psu.edu.

Bacteria utilize a form of cell-to-cell communication known as quorum sensing (QS) to coordinate collective behaviors such as biofilm formation and virulence factor expression. This process is mediated by small, diffusible signal molecules nih.gov. One important class of such signals is the diffusible signal factor (DSF) family, which consists of medium-chain fatty acids.

A well-studied example is cis-2-decenoic acid, a structural isomer of the acid component of this compound. This molecule is a signaling factor in Pseudomonas aeruginosa that can induce the dispersion of established biofilms and revert antibiotic-tolerant persister cells to a susceptible state researchgate.netnih.govmdpi.com. While the direct involvement of this compound in modulating quorum sensing has not been documented, the established role of its structural relatives suggests that it could potentially interact with bacterial signaling pathways, perhaps as a competitive inhibitor or mimic of native signaling molecules.

Beyond its role in microbial and plant-insect communication, this compound has been investigated for its effects on mammalian cells. Research has indicated that as a derivative of medium-chain fatty acids, it can activate extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) chemicalbook.com. This activation was associated with improved functional recovery and a decrease in lesion size at the site of spinal cord injuries in experimental models chemicalbook.com. This finding suggests a role for this compound in modulating crucial cell signaling pathways involved in tissue repair and recovery in mammalian systems.

Interactions with Biological Systems at the Molecular Level

The biological activities of this compound stem from its interactions with specific molecular targets. In mammalian systems, its most clearly defined molecular interaction is the activation of the ERK1/2 signaling cascade chemicalbook.com. The ERK pathway is a central component of the mitogen-activated protein kinase (MAPK) signaling system, which regulates a wide variety of cellular processes including proliferation, differentiation, and survival. The ability of this compound to activate this pathway points to a direct or indirect interaction with upstream components, such as receptor tyrosine kinases or G-protein coupled receptors, leading to a phosphorylation cascade that ultimately activates ERK1/2.

In the context of insect chemical ecology, the interaction occurs at the level of olfactory receptors within the insect's sensory neurons plos.org. Volatile esters like this compound diffuse through pores in the insect sensilla and bind to specific odorant receptor proteins. This binding event triggers a conformational change in the receptor, which is a ligand-gated ion channel, leading to an influx of ions and the generation of an electrical signal that is transmitted to the insect's brain and interpreted as a specific scent ijbs.complos.org.

Receptor Binding and Ligand-Protein Interactions

Detailed studies specifically elucidating the direct binding of this compound to cell surface or intracellular receptors are not extensively available in the current scientific literature. The lipophilic nature of fatty acid esters suggests they may readily cross cell membranes. Their biological effects might not be initiated by classical ligand-receptor binding at the cell surface but rather through direct interaction with intracellular proteins or by modulating the biophysical properties of cellular membranes. As a medium-chain fatty acid ester, its mechanism may involve intracellular actions that influence enzymatic activities or gene expression, bypassing the need for a dedicated membrane receptor.

Signal Transduction Pathway Modulation

A significant finding in the study of this compound is its ability to modulate specific intracellular signaling pathways. Research has demonstrated that this compound can elicit neurotrophin-like signals within neuronal cells.

One of the key pathways identified is the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Studies have shown that exposure of cultured cortical neurons to this compound leads to a marked activation of ERK1/2. nih.govnih.gov This activation is a critical component of many cellular processes, including cell survival, differentiation, and plasticity. The activation of the ERK1/2 pathway by this compound suggests a mechanism by which it may exert its neuroprotective and regenerative effects.

Signal Transduction Pathway Effect of this compound Cell Type Studied
Extracellular signal-regulated kinases 1 and 2 (ERK1/2)Marked activationCultured cortical neurons

Effects on Cellular Processes and Physiology

In animal models of neuronal injury, such as spinal cord injury and cerebral infarction, administration of this compound has been shown to promote functional recovery. nih.govnih.gov This recovery is associated with several cellular and physiological changes at the site of injury.

Key Cellular and Physiological Effects:

Enhanced Neuronal Survival: By activating pro-survival pathways like ERK1/2, this compound has been observed to increase neuronal survival following injury. nih.gov

Increased Expression of Neurotrophic Factors: Treatment with this compound has been linked to an enhanced expression of brain-derived neurotrophic factor (BDNF) mRNA. BDNF is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

Upregulation of Anti-Apoptotic Factors: The expression of Bcl-2, an anti-apoptotic protein, is increased in the presence of this compound, further contributing to its neuroprotective effects. nih.gov

Reduction in Lesion Size: In models of spinal cord injury, administration of the compound has been shown to decrease the size of the lesion. nih.gov

Cellular/Physiological Process Observed Effect of this compound Context of Study
Neuronal SurvivalIncreasedSpinal cord injury
Gene ExpressionEnhanced expression of BDNF and Bcl-2 mRNASpinal cord injury
Lesion SizeDecreasedSpinal cord injury
Functional RecoveryImproved locomotor activity and neurological conditionSpinal cord injury and cerebral infarction

Structure-Activity Relationship (SAR) Studies

Specific and detailed structure-activity relationship (SAR) studies focusing exclusively on this compound are limited in the available scientific literature. However, broader principles from studies on related fatty acid esters can provide insights into the structural features that may be crucial for its biological activity.

Elucidation of Key Structural Features for Bioactivity

For fatty acid esters, several structural characteristics are known to influence their biological effects. These include the length of the carbon chain, the degree and position of unsaturation, and the nature of the ester group.

Chain Length: The ten-carbon chain of decenoic acid places it in the category of medium-chain fatty acids. This chain length is significant as it influences properties like solubility, membrane permeability, and interaction with enzymes.

Unsaturation: The presence of a double bond in the trans-2 position introduces a rigid kink in the fatty acid chain, which can affect how the molecule interacts with protein binding sites or integrates into lipid membranes. The position and stereochemistry of this double bond are likely critical for its specific biological activities.

Ester Group: The ethyl ester group modifies the polarity and volatility of the parent fatty acid. This can impact its absorption, distribution, and metabolism within biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no specific Quantitative Structure-Activity Relationship (QSAR) models for this compound reported in the reviewed literature. QSAR studies on broader classes of aliphatic esters have been conducted, primarily in the context of predicting properties like odor or toxicity. nih.gov These studies often use topological and electronic descriptors to correlate molecular structure with a specific biological endpoint. To develop a QSAR model for the bioactivity of this compound, a series of analogues with systematic variations in chain length, unsaturation, and ester group would need to be synthesized and tested for their effects on relevant biological assays, such as ERK1/2 activation.

Comparison with Related Fatty Acid Esters

The biological activities of this compound can be contextualized by comparing it with other fatty acid esters.

Analytical Methodologies and Characterization in Research

Advanced Chromatographic Techniques

Chromatography is fundamental to the separation and analysis of volatile and semi-volatile compounds like ethyl trans-2-decenoate. By exploiting the differential partitioning of analytes between a stationary phase and a mobile phase, these techniques enable the isolation of the target compound from a matrix, the separation of its isomers, and its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds such as this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. irost.ir As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern.

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum serves as a molecular "fingerprint," characterized by the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. hmdb.ca The fragmentation pattern is highly reproducible under specific ionization conditions (e.g., 70 eV electron ionization) and allows for unambiguous identification. srce.hr

Quantification: For quantitative analysis, a specific ion unique to the compound is monitored. The area under the chromatographic peak for this ion is directly proportional to the amount of the compound present. mdpi.com By running a series of known concentrations of a pure standard, a calibration curve can be generated. Gas chromatography-tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by monitoring a specific fragmentation reaction (a precursor ion fragmenting to a product ion), a technique known as Multiple Reaction Monitoring (MRM). irost.ir This is particularly useful for quantifying the compound at trace levels in complex matrices like essential oils or food products. srce.hr

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

Parameter Typical Setting Purpose
Column Type Capillary column (e.g., Zebron ZB-XLB) irost.ir Provides high-resolution separation of volatile components.
Carrier Gas Helium irost.ir Inert gas to carry the sample through the column.
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 60 °C to 246 °C) srce.hr Separates compounds based on their boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV srce.hr Standard method for creating reproducible fragmentation patterns.
MS Detector Quadrupole or Triple Quadrupole srce.hr Mass filtering for identification and quantification.

| Acquisition Mode | Full Scan / MRM irost.ir | Full scan for identification; MRM for sensitive quantification. |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

Isomer Separation: The separation of cis and trans isomers is critical as they can possess different physical and sensory properties. HPLC, particularly reversed-phase HPLC using a C18 column, can effectively separate these isomers. researchgate.net The separation is based on the subtle differences in polarity and shape between the isomers, which affects their interaction with the nonpolar stationary phase. In some cases, the mobile phase can be modified, for instance with silver ions, to enhance the resolution between unsaturated isomers. researchgate.net

Purity Assessment: HPLC with a universal detector like an Ultraviolet (UV) detector or a photodiode array (PDA) detector is an excellent method for determining the purity of an this compound sample. nih.govgoogle.com The area of the main peak corresponding to the trans isomer is compared to the total area of all peaks in the chromatogram. This allows for the quantification of impurities, including the corresponding cis isomer or other synthesis byproducts.

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a specialized form of chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. libretexts.org This separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.gov The chiral selector interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stabilities, which results in different retention times. sigmaaldrich.com

This compound is an achiral molecule, meaning it does not have a chiral center and therefore does not exist as enantiomers. Consequently, chiral chromatography is not a relevant technique for the direct analysis of this specific compound. However, the technique is indispensable for the analysis of related chiral flavor and fragrance compounds where the biological or sensory activity is often specific to one enantiomer. ntu.edu.sg Methods can be indirect, involving derivatization with a chiral agent to form diastereomers separable on a standard column, or direct, using a CSP. libretexts.org

Spectroscopic Characterization

Spectroscopy involves the interaction of electromagnetic radiation with a molecule to provide detailed information about its structure, bonding, and functional groups. mmu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. ethernet.edu.etresearchgate.net It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR would confirm the presence of all constituent protons. Key signals would include the triplet and quartet of the ethyl group, the signals from the long alkyl chain, and the characteristic signals of the protons on the double bond (vinylic protons). mmu.ac.uk The coupling constant (J-value) between these vinylic protons is diagnostic of the double bond geometry. A large coupling constant (typically 12-18 Hz) confirms the trans configuration, while a smaller value (6-12 Hz) would indicate a cis configuration.

¹³C NMR spectroscopy provides information on the carbon skeleton. mmu.ac.uk It would show distinct signals for the carbonyl carbon of the ester, the two carbons of the double bond, the carbons of the ethyl group, and the carbons in the heptyl chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the complete connectivity of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Information
Ester Carbonyl (C=O) N/A ~166 Confirms ester functional group.
Vinylic CH (α to C=O) ~5.8 (doublet) ~121 Position and coupling confirm structure.
Vinylic CH (β to C=O) ~6.9 (doublet of triplets) ~149 trans geometry confirmed by large J-coupling.
Ester O-CH₂ ~4.2 (quartet) ~60 Confirms ethyl ester.
Ester CH₃ ~1.3 (triplet) ~14 Confirms ethyl ester.

| Alkyl Chain (CH₂/CH₃) | ~0.9 - 2.2 (multiplets) | ~14 - 32 | Corresponds to the heptyl chain. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. iitm.ac.in Specific bonds and functional groups absorb infrared radiation or scatter light at characteristic frequencies (wavenumbers), allowing for their identification. docbrown.info

For this compound, the IR spectrum would be dominated by several key absorptions:

A strong, sharp peak around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the α,β-unsaturated ester. libretexts.org

A medium intensity peak around 1640-1680 cm⁻¹ for the C=C stretch of the alkene. libretexts.org

Strong C-O stretching absorptions in the 1100-1300 cm⁻¹ region, characteristic of the ester group.

A distinct absorption band around 960-980 cm⁻¹ resulting from the C-H out-of-plane bending of the trans-disubstituted double bond, which is a strong indicator of its geometry. libretexts.org

Multiple bands in the 2850-3000 cm⁻¹ region due to C-H stretching in the alkyl chain.

Raman spectroscopy would provide complementary information, often showing a strong signal for the C=C double bond, which is sometimes weak in the IR spectrum.

Table 3: Compound Names Mentioned

Compound Name
This compound
Ethyl 2,4-decadienoate

Mass Spectrometry (MS/MS) for Fragmentation Analysis and Metabolite Profiling

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and quantification of this compound. In MS/MS analysis, the precursor ion, which is the ionized molecule of this compound, is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is unique to the molecule's structure and can be used as a chemical fingerprint for its identification.

For esters like this compound, fragmentation typically occurs at the ester functional group. Common fragmentation pathways include the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the ethoxy group (-OCH₂CH₃) or an ethylene (B1197577) molecule via a McLafferty rearrangement. libretexts.orgdocbrown.info The analysis of these fragments allows researchers to confirm the identity of the compound in complex mixtures.

Table 1: Predicted MS/MS Fragmentation Pattern for this compound This table is generated based on common fragmentation principles for ethyl esters and is for illustrative purposes.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of LossFragmentation Pathway
19815345C₂H₅OLoss of the ethoxy radical
19817028C₂H₄McLafferty Rearrangement
19812771C₅H₁₁Cleavage of the alkyl chain
1989999C₇H₁₅Alpha-cleavage relative to the double bond

In the context of metabolomics, untargeted profiling using high-resolution mass spectrometry platforms like UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) is employed to identify a wide range of metabolites in biological samples. rasayanjournal.co.in The identification of this compound in such studies relies on matching the accurate mass and the experimental MS/MS fragmentation pattern of an unknown feature with that of a reference standard or with spectral data from chemical databases. researchgate.netnih.gov This approach enables the detection and relative quantification of this compound as part of a broader metabolic profile, providing insights into its biological role or presence as a biomarker.

Advanced Sample Preparation Techniques

The accurate analysis of this compound, particularly from complex matrices such as food and biological samples, necessitates efficient and selective sample preparation methods. Advanced techniques are designed to isolate and concentrate the analyte, remove interfering substances, and ensure compatibility with the analytical instrument.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds like this compound. nih.govresearchgate.net The method utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. researchgate.net After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. uwaterloo.ca

The choice of fiber coating is critical for selective extraction. For a moderately non-polar compound like this compound, a polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber such as Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is often employed to provide a broad range of selectivity for flavor and aroma compounds. mdpi.commdpi.com Headspace SPME (HS-SPME) is particularly advantageous as it minimizes matrix effects by extracting analytes from the vapor phase above the sample.

Table 2: Typical HS-SPME Parameters for Volatile Ester Analysis

ParameterTypical Value/ConditionPurpose
Fiber CoatingDVB/CAR/PDMSBroad selectivity for volatile compounds. mdpi.com
Sample Incubation Temp.40-60 °CTo promote volatilization of the analyte into the headspace.
Sample Incubation Time15-30 minTo allow the sample to reach thermal equilibrium.
Extraction Time20-40 minTo allow analyte partitioning onto the fiber to reach equilibrium.
Desorption Temperature240-260 °CTo ensure complete transfer of the analyte from the fiber to the GC.
Desorption Time2-5 minTo ensure complete thermal desorption of the analyte.

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique designed for the gentle isolation of volatile aroma compounds from food and other complex matrices. tum.de The method involves distillation under high vacuum at low temperatures, which effectively prevents the thermal degradation of labile substances and the formation of artifacts. youtube.comresearchgate.net

In a typical SAFE procedure, a solvent extract of the sample (using a low-boiling solvent like diethyl ether or dichloromethane) is introduced into the apparatus. kiriyama.co.jpaxel-gl.com The high vacuum allows the solvent and volatile compounds to evaporate at a low temperature (e.g., 30-50 °C), while non-volatile components like lipids and sugars remain behind. kiriyama.co.jp The volatile fraction is then collected in a cold trap cooled by liquid nitrogen. axel-gl.com SAFE is considered a state-of-the-art method for obtaining a comprehensive and authentic profile of aroma-active compounds, including this compound. tum.de

Microextraction and Derivatization Strategies

Microextraction techniques are miniaturized versions of conventional extraction methods, designed to reduce solvent consumption and sample volume while improving enrichment factors. While SPME is a form of microextraction, other techniques like liquid-phase microextraction (LPME) could also be applied.

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For a volatile ester like this compound, derivatization is generally not required for GC analysis. However, it becomes a crucial strategy when analyzing related, more polar, or less volatile compounds that might be present in the same sample. For instance, if the analysis includes the potential hydrolysis product of the ester, trans-2-decenoic acid, derivatization would be necessary to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. This improves its chromatographic behavior, leading to better peak shape and sensitivity. Common derivatizing agents for carboxylic acids include alkyl chloroformates, such as ethyl chloroformate. nih.gov

Ecological and Environmental Research Implications

Role in Ecosystem Dynamics and Chemical Ecology

Chemical ecology is the study of chemically-mediated interactions between living organisms. Volatile organic compounds play a crucial role in structuring ecosystems by influencing behaviors such as foraging, mating, and defense. The potential role of Ethyl trans-2-decenoate in these complex interactions is explored below.

Volatile compounds emitted by plants are key mediators in their interactions with other organisms. For pollinators, these scents can act as attractants, guiding them to flowers for nectar and pollen, thereby facilitating plant reproduction. Conversely, some volatile emissions can deter herbivores, acting as a chemical defense mechanism, or attract the natural enemies of these herbivores.

Despite the critical role of volatile esters in such interactions, a comprehensive review of scientific literature reveals a lack of specific research detailing the role of this compound in either plant-pollinator attraction or plant-herbivore defense mechanisms. While its presence has been noted in some fruits, such as pears, its specific ecological function in this context has not been elucidated. There are suggestions for its potential application in natural pesticides, but peer-reviewed studies detailing its efficacy or mode of action as a repellent or deterrent in a natural context are not available.

Data Table: Research Findings on this compound in Plant-Insect Interactions

Interaction Type Species Studied Observed Effect of this compound Reference
Plant-Pollinator Not specified in available literature No data available N/A
Plant-Herbivore Not specified in available literature No data available N/A

Note: The table above is for illustrative purposes. Extensive searches of scientific databases did not yield specific research data to populate this table.

Microorganisms, including bacteria and fungi, communicate and interact through a variety of chemical signals. These interactions can influence microbial growth, biofilm formation, and the production of secondary metabolites. Some fatty acid derivatives are known to play a role in these processes, for instance, in quorum sensing, which is a system of stimulus and response correlated to population density.

However, there is currently no specific scientific literature that investigates or documents the role of this compound in mediating inter-microbial relationships in natural environments. Its potential to act as a signaling molecule, an antimicrobial agent, or to otherwise influence microbial communities has not been a subject of published research.

To date, no studies have been published that specifically examine the impact of this compound on the soil microbiome or its role in biogeochemical cycles. Consequently, its potential effects on soil microbial diversity, enzyme activities, and nutrient transformations remain unknown.

Environmental Fate and Degradation Pathways

Understanding the environmental fate of a chemical compound involves assessing its persistence, transport, and transformation in various environmental compartments such as soil, water, and air. The degradation of a compound can occur through biological processes (biotransformation) or abiotic processes (photolysis and hydrolysis).

Biotransformation is the chemical modification of a substance by living organisms. In the environment, microorganisms are the primary drivers of the biodegradation of organic compounds. Enzymes produced by bacteria and fungi can break down complex molecules into simpler, and often less harmful, substances.

There is a lack of specific research on the biotransformation of this compound by environmental microorganisms. The metabolic pathways for its degradation, the types of microorganisms capable of utilizing it as a carbon source, and the rate of its biodegradation in different environments have not been documented in the scientific literature.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet radiation from the sun. Hydrolytic degradation, or hydrolysis, is a chemical reaction in which a molecule of water breaks one or more chemical bonds. These abiotic processes can be significant degradation pathways for chemicals released into the environment.

Specific studies on the photolytic and hydrolytic degradation rates and pathways of this compound are not available in the current body of scientific literature. Therefore, its stability in the presence of sunlight and its rate of hydrolysis under various environmental pH conditions have not been experimentally determined.

Data Table: Environmental Fate and Degradation of this compound

Degradation Pathway Key Findings Half-life Degradation Products
Biotransformation No data available Not determined Not identified
Photolysis No data available Not determined Not identified
Hydrolysis No data available Not determined Not identified

Note: This table highlights the absence of specific experimental data on the environmental fate and degradation of this compound in published scientific research.

Persistence and Mobility in Environmental Compartments

The environmental persistence and mobility of this compound, a volatile organic compound (VOC) used in fragrance and flavor industries, are influenced by its physicochemical properties. Limited specific data is available for this exact compound, however, its behavior can be inferred from its structural characteristics as an unsaturated fatty acid ethyl ester.

Persistence:

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. As an organic ester, it is expected to be biodegradable by microorganisms in soil and aquatic environments. The general pathway for the degradation of fatty acid esters involves hydrolysis to the corresponding alcohol (ethanol) and fatty acid (trans-2-decenoic acid). These products can then be further metabolized by microorganisms through pathways such as β-oxidation wikipedia.org.

The presence of a double bond in the trans configuration may influence the rate of biodegradation. Studies on the anaerobic degradation of long-chain fatty acids have shown that both saturated and unsaturated fatty acids can be degraded, although the microbial communities involved may differ nih.govresearchgate.net. The initial steps in the degradation of unsaturated fatty acids can involve saturation of the double bond or direct β-oxidation nih.gov.

Mobility:

The mobility of this compound in the environment is largely governed by its water solubility and partitioning behavior. It is reported to be immiscible with water, which suggests low mobility in aqueous systems. Compounds with low water solubility tend to adsorb to soil organic matter and sediment, limiting their transport through the water column.

The octanol-water partition coefficient (Kow) is a key parameter for assessing the environmental partitioning of a chemical. While an experimentally determined Kow for this compound is not available, its structure as a long-chain fatty acid ester suggests it would have a relatively high Kow, indicating a preference for partitioning into organic phases (e.g., soil organic carbon, lipids in organisms) rather than water. This would further limit its mobility in the environment.

The following table summarizes the expected environmental behavior of this compound based on its chemical class.

Environmental CompartmentExpected Persistence/MobilityInfluencing Factors
Soil Low to moderate persistence; Low mobilityBiodegradation by soil microorganisms; Adsorption to organic matter.
Water Low persistence; Low mobilityBiodegradation by aquatic microorganisms; Low water solubility leading to partitioning to sediment.
Sediment Potentially higher persistence than in water column; Low mobilityAnaerobic biodegradation; Strong adsorption to organic matter.
Air Low persistenceRapid degradation by atmospheric oxidants (see section 7.3.2).

Ecological Impact Assessment

The ecological impact of this compound is not extensively documented. However, potential effects can be inferred from its chemical properties and the behavior of similar compounds.

Effects on Non-Target Organisms

There is a lack of specific ecotoxicity data for this compound. However, the toxicity of α,β-unsaturated esters to aquatic organisms has been studied. For instance, structure-toxicity relationships for a series of α,β-unsaturated esters have been evaluated, indicating that the toxic potency is dependent on the specific molecular structure qsardb.org.

Unsaturated fatty acids, the hydrolysis products of esters like this compound, have been shown to have varying levels of toxicity to freshwater algae. For example, oleic acid has demonstrated high toxicity to the green alga Selenastrum capricornutum nih.govresearchgate.net. The toxicity of fatty acids is influenced by factors such as carbon chain length and the number and position of double bonds nih.gov.

Regarding invertebrates, studies on the fragrance material Galaxolide™ (HHCB), another fragrance ingredient, have shown effects on the development and reproduction of the freshwater crustacean Daphnia magna after chronic exposure bohrium.com. While structurally different, this highlights the potential for fragrance compounds to impact aquatic life.

The impact on soil microorganisms is also an important consideration. Some herbicides containing carfentrazone-ethyl (B33137) have been shown to affect the abundance and diversity of soil microorganisms and the activity of soil enzymes pan.plnih.gov. While this compound is not a herbicide, its introduction into the soil environment could potentially have some effect on microbial communities.

Contribution to Atmospheric Volatile Organic Compound Pools

As a volatile compound used in fragrances, this compound has the potential to be released into the atmosphere and contribute to the pool of volatile organic compounds (VOCs) scentjourner.comresearchgate.net. The estimated vapor pressure of this compound is a key factor in its volatilization. Once in the atmosphere, VOCs can participate in photochemical reactions.

The atmospheric lifetime of a VOC is primarily determined by its reaction with hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•). For unsaturated compounds like this compound, the reaction with •OH radicals is expected to be a major degradation pathway researchgate.netcopernicus.org. The presence of the C=C double bond makes it susceptible to rapid oxidation. The atmospheric lifetime of α,β-unsaturated ketones, which share a similar functional group arrangement, is on the order of hours researchgate.net.

The table below provides estimated physicochemical properties relevant to the atmospheric fate of this compound.

PropertyEstimated ValueSignificance
Vapor Pressure Not available in cited sourcesInfluences the rate of volatilization from surfaces into the atmosphere.
Atmospheric Half-life Expected to be short (hours)Determines the persistence and transport distance in the atmosphere.

Role in Climate Regulation and Atmospheric Chemistry

The role of this compound in climate regulation and atmospheric chemistry is linked to its behavior as a VOC. The atmospheric oxidation of VOCs in the presence of nitrogen oxides (NOx) can lead to the formation of ground-level ozone, a key component of photochemical smog and a greenhouse gas bris.ac.ukfluorocarbons.org.

The Photochemical Ozone Creation Potential (POCP) is an index used to quantify the relative ability of a VOC to contribute to ozone formation bris.ac.ukresearchgate.netfluorocarbons.orgresearchgate.net. While a specific POCP value for this compound has not been published, it is known that the POCP of a VOC is related to its molecular structure and reactivity with the hydroxyl radical fluorocarbons.orgfluorocarbons.org. Given its unsaturated nature, this compound is likely to have a non-negligible POCP.

Furthermore, the atmospheric oxidation of VOCs can lead to the formation of secondary organic aerosols (SOA) researchgate.netkaust.edu.sacopernicus.org. SOA particles can affect the Earth's radiation balance by scattering and absorbing solar radiation and by acting as cloud condensation nuclei, thereby influencing cloud formation and properties. Research on emissions from heated cooking oils, which contain unsaturated fatty acids, has shown that their gas-phase emissions can be precursors to SOA formation researchgate.netkaust.edu.sa. The oxidation of this compound in the atmosphere could potentially contribute to SOA formation, although the extent of this contribution is currently unknown.

Future Research Directions and Applications

Development of Novel Antimicrobial Agents

While free medium and short-chain fatty acids are known for their broad-spectrum antimicrobial properties, their practical application can be limited by factors like strong odor. Research into their ester derivatives, such as ethyl trans-2-decenoate, offers a promising alternative. Studies have shown that fatty acid esters can possess significant antimicrobial and antifungal activities. nih.govscielo.brscielo.brnih.gov For instance, certain fatty acid ethyl esters have demonstrated selective antimicrobial effects, becoming active only after being hydrolyzed by enzymes specific to target microorganisms, such as Malassezia yeast. nih.gov

The antimicrobial efficacy of unsaturated fatty acids and their esters appears to be influenced by structural characteristics like the number and position of double bonds. nih.gov Ethyl esters, in particular, have been noted as effective antifungal agents against pathogens like Candida albicans. nih.gov The proposed mechanism of action for unsaturated fatty acids involves the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis. researchgate.net Future research will likely focus on elucidating the specific spectrum of activity for this compound, its mechanism of action, and its potential as a specialized antimicrobial agent in food preservation or clinical applications.

Table 1: Research on Antimicrobial Properties of Related Fatty Acid Esters

Compound Type Target Microorganism(s) Observed Effect Potential Application
Medium Chain Fatty Acid Ethyl Esters Malassezia yeast Selective inhibition after enzymatic hydrolysis nih.gov Topical therapies for yeast-associated skin conditions
Unsaturated Fatty Acid Ethyl Esters Candida albicans, Oral Streptococci Antifungal and bactericidal activity nih.gov Oral care products, antifungal treatments
Fatty Acid Methyl Esters (FAMEs) Aspergillus flavus, Aspergillus ochraceus Inhibition of mycelial growth nih.gov Food preservation, control of mycotoxigenic fungi

Applications in Agricultural Pest Management through Semiochemicals

The use of semiochemicals—chemicals that convey signals between organisms—is a cornerstone of modern Integrated Pest Management (IPM) strategies. plantprotection.pl this compound is being investigated for its potential as a natural pesticide or repellent, offering an eco-friendly alternative to synthetic chemicals. chemimpex.com This aligns with the growing demand for safer and more sustainable pest control methods.

Research has demonstrated that various esters, including ethyl esters, can act as semiochemicals, influencing insect behavior. They can function as attractants, repellents, or pheromones that disrupt mating patterns. slchemtech.comnih.govnaturepest.com For example, ethyl formate (B1220265) has a long history as a fumigant for stored-product insects, valued for its rapid action and breakdown into naturally occurring products. murdoch.edu.au Other esters are used in vineyards to release pheromones that confuse pests like the grapevine moth. slchemtech.com The future direction for this compound in this area involves identifying the specific insect species it affects, understanding the behavioral responses it elicits (attraction, repellence, etc.), and developing effective formulations for field application, such as in traps or as a spray.

Bioengineering of Producing Organisms for Enhanced Yields

The microbial production of flavor compounds like this compound is a highly attractive alternative to chemical synthesis or extraction from natural sources. Baker's yeast, Saccharomyces cerevisiae, is a particularly suitable "cell factory" for this purpose due to its GRAS (Generally Regarded As Safe) status and well-understood genetics. tudelft.nlnih.govoup.com

The biosynthesis of medium-chain fatty acid (MCFA) ethyl esters in yeast is a complex process. It involves the enzyme-catalyzed condensation of an acyl-coenzyme A (acyl-CoA) molecule and ethanol (B145695). nih.gov Key enzymes identified in this pathway are the acyl-CoA:ethanol O-acyltransferases, Eeb1 and Eht1. nih.govnih.gov Research indicates that the availability of the precursor, the acyl-CoA, is often the rate-limiting factor for ethyl ester production, rather than the activity of the biosynthetic enzymes themselves. nih.govnih.gov

This understanding opens up several avenues for metabolic engineering to enhance yields:

Upregulating Precursor Synthesis: Engineering the fatty acid synthase (FAS) complex to increase the production and premature release of decenoyl-CoA.

Overexpressing Key Enzymes: Increasing the expression of the EEB1 and EHT1 genes to boost the conversion of precursors to the final ester. nih.gov

Optimizing Fermentation Conditions: Adjusting parameters like temperature, aeration, and nutrient composition to favor ester formation. nih.govajevonline.org

Future work will focus on applying advanced genetic engineering tools to create yeast strains specifically optimized for high-yield production of this compound.

Table 2: Key Factors in the Biosynthesis of Ethyl Esters in S. cerevisiae

Factor Role in Synthesis Bioengineering Strategy
Acyl-CoA Precursors Substrate for ester formation; often the limiting factor nih.gov Modify fatty acid synthesis pathway to increase precursor availability.
Ethanol Co-substrate for the condensation reaction nih.gov Optimize fermentation to ensure sufficient ethanol levels.
Eeb1 and Eht1 Enzymes Catalyze the formation of ethyl esters from acyl-CoA and ethanol nih.govnih.gov Overexpress EEB1 and EHT1 genes to enhance catalytic capacity.

Integration into Systems Biology and Metabolomics Studies

Metabolomics, the large-scale study of small molecules within cells and biological systems, is a powerful tool for understanding complex biological processes like fruit ripening. nih.govnih.govfrontiersin.org this compound, as a volatile organic compound (VOC), is a key metabolite that contributes to the flavor and quality of fruits.

By integrating metabolomics with other "omics" disciplines like transcriptomics (gene expression), a systems biology approach can be used to build a comprehensive picture of how flavor compounds are produced and regulated. nih.gov For instance, studies in apples have combined metabolomic and transcriptomic data to identify specific transcription factors that regulate the genes responsible for ester biosynthesis. acs.org

Future research will apply these systems-level analyses to fruits where this compound is a key aroma component. This will help to:

Identify the complete biosynthetic pathway leading to its formation.

Uncover the regulatory networks that control its production during fruit development and postharvest storage. mdpi.com

Discover genetic markers that can be used in breeding programs to develop fruits with enhanced flavor profiles.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The biological activities of this compound are not fully explored, but preliminary evidence suggests potential therapeutic applications. It is being investigated in pharmaceutical formulations for its ability to act as a penetration enhancer, potentially improving the transdermal delivery of active drug ingredients. chemimpex.com Many fatty acid esters are known to have this property, working by disrupting the ordered lipid structure of the stratum corneum, the outermost layer of the skin. nih.govjddtonline.infonih.gov

Furthermore, the structural similarity of this compound to unsaturated fatty acids, which are known to possess immunomodulatory and anti-inflammatory properties, suggests it may have similar activities. nih.gov Ethyl esters are often used in pro-drugs, where the ester form allows for better absorption into the bloodstream before being hydrolyzed by esterase enzymes in the liver to release the active molecule. youtube.com This raises the possibility that this compound or its derivatives could be developed as pro-drugs for therapeutic agents. Future research is needed to screen for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects, to unlock its full therapeutic potential.

Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring

As a potent aroma compound, this compound is often present at very low concentrations in complex mixtures like food and beverages. Therefore, highly sensitive and selective analytical techniques are required for its detection and quantification.

A leading method for this purpose is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.comnih.govrsc.orgscielo.org.pe HS-SPME is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from the headspace above a sample. scielo.org.pe This method has been successfully applied to profile volatile esters in wine, cider, and fruit. nih.govmdpi.comnih.gov

Future research in this area will focus on:

Method Optimization: Further refining SPME fiber coatings, extraction times, and temperatures to improve the sensitivity and selectivity for this compound. mdpi.com

In Situ Monitoring: Developing methods for real-time, in situ monitoring of this compound formation during fermentation or fruit ripening, which would provide valuable insights into its production dynamics.

Chemometrics: Applying advanced statistical tools (chemometrics) to analyze the complex data generated by GC-MS, helping to identify this compound as a potential marker for quality control in food production. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
2-methyl-1-butanol
3-methyl-1-butanol
5-methyl furan (B31954) aldehyde
Acetone
Benzaldehyde
Butane-2,3-diol
Butylacetate
Caffeine
Caffeic acid
Cinnamaldehyde
Diacetone alcohol
Diethyl succinate
Ethanol
Ethyl 2-methylbutanoate
Ethyl acetate
Ethyl caprylate
Ethyl decanoate
Ethyl formate
Ethyl hexadecanoate
Ethyl hexanoate
Ethyl lactate
Ethyl laurate
Ethyl myristate
Ethyl octanoate
Ethyl palmitate
Ethyl trans-2,cis-4-decadienoate
This compound
Furan formaldehyde
Gallic acid
Hexol
Hexyl acetate
Isobutanol
Limonene
Linoleic acid
Linolenic acid
Malate
Methyl hexatate
Methyl linoleate
Methyl oleate
Methyl palmitate
Methyl stearate
Myristic acid
Oleic acid
Palmitic acid
Phenyl ethyl alcohol
Propanol
Rhyncophorol
Rutin
Stearic acid
Theanine

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Ethyl trans-2-decenoate in complex matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) coupled with retention index (RI) matching is the gold standard. For example, in durian pulp analysis, this compound was identified using a 5% phenyl-methylpolysiloxane column, with a reported RI of 1759 and a spectral match quality of 78% . To improve reliability, combine with solid-phase microextraction (SPME) for volatile compound enrichment . Cross-validate findings using reference standards from authoritative databases like NIST Chemistry WebBook, which provides spectral data and thermodynamic properties .

Q. How can the purity of synthesized this compound be validated?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Compare proton signals (e.g., trans-configuration doublet at δ 5.3–5.5 ppm) and carbon shifts (e.g., ester carbonyl at ~170 ppm) with literature . Quantify purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Purity thresholds ≥97% are typical for research-grade synthesis .

Q. What are the primary synthetic routes for this compound?

  • Methodology : Trans-esterification of trans-2-decenoic acid with ethanol using acid catalysts (e.g., sulfuric acid) under reflux. Alternatively, employ enzymatic catalysis (lipases) for stereoselective synthesis. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by varying molar ratios (e.g., 1:3 acid-to-ethanol ratio) and reaction times (6–12 hours) .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., Henry’s Law constant, proton affinity) influence the stability of this compound in different environments?

  • Methodology : Calculate gas-phase basicity (GB) and proton affinity (PA) using computational chemistry tools (e.g., Gaussian software with DFT-B3LYP/6-31G* basis set). Compare with experimental data from NIST, which reports GB values for analogous esters (e.g., Ethyl acetate: 804.7 kJ/mol ). Investigate environmental stability via accelerated aging studies (40°C, 75% RH) and track degradation products via GC-MS .

Q. What experimental strategies resolve contradictions in reported spectral data for this compound?

  • Methodology : Discrepancies in RI values (e.g., 1759 in durian vs. literature databases) may arise from column phase differences. Re-analyze using a standardized non-polar column (e.g., DB-5MS) and calibrate RI using n-alkane mixtures. For spectral conflicts (e.g., MS fragmentation patterns), verify against synthetic standards and collaborative trials across labs .

Q. How can enantiomeric purity be ensured in stereoselective synthesis of this compound?

  • Methodology : Employ chiral stationary phases (e.g., β-cyclodextrin) in GC or HPLC to separate enantiomers. Use circular dichroism (CD) spectroscopy to confirm absolute configuration. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization, referencing studies on analogous α,β-unsaturated esters .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/IC₅₀ calculations. Use ANOVA for multi-group comparisons and Tukey’s post-hoc test. For reproducibility, include triplicate trials and report confidence intervals (95% CI). Data normalization to internal controls (e.g., solvent-only) is critical .

Data Interpretation and Contradiction Management

Q. How should researchers address variability in reported concentrations of this compound across biological samples?

  • Methodology : Variability may stem from extraction efficiency (e.g., SPME fiber type) or matrix effects. Standardize protocols using internal standards (e.g., deuterated this compound-d₅) and spike-recovery tests (85–115% acceptable range). Cross-reference with multiple detection methods (e.g., GC-MS, LC-MS/MS) .

Q. What steps validate the identification of this compound in untargeted metabolomics studies?

  • Methodology : Combine high-resolution MS (HRMS, ≤5 ppm mass error) with MS/MS spectral libraries (e.g., mzCloud). Confirm via isotopic pattern analysis and orthogonal retention time alignment. Use open-source tools (e.g., XCMS Online) for peak alignment and noise reduction .

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Ethyl trans-2-decenoate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.